molecular formula C15H17NO B3882151 Propanamide, N-(1-naphthyl)-2,2-dimethyl-

Propanamide, N-(1-naphthyl)-2,2-dimethyl-

Cat. No.: B3882151
M. Wt: 227.30 g/mol
InChI Key: WZWCXOSWDDQLSM-UHFFFAOYSA-N
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Description

Propanamide, N-(1-naphthyl)-2,2-dimethyl- is an organic compound with the molecular formula C14H15NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 1-naphthyl group and the alpha carbon is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(1-naphthyl)-2,2-dimethyl- typically involves the reaction of 1-naphthylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Propanamide, N-(1-naphthyl)-2,2-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(1-naphthyl)-2,2-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogens as reagents, along with appropriate catalysts.

Major Products

    Oxidation: Naphthyl ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanamide, N-(1-naphthyl)-2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanamide, N-(1-naphthyl)-2,2-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(1-naphthyl)-2-methyl-: Similar structure but with one less methyl group on the alpha carbon.

    Propanamide, N-(1-naphthyl)-3-phenyl-: Contains a phenyl group instead of the dimethyl substitution.

    N-(1-Naphthyl)ethylenediamine: Contains an ethylenediamine group instead of the propanamide structure.

Uniqueness

Propanamide, N-(1-naphthyl)-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-N-naphthalen-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWCXOSWDDQLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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